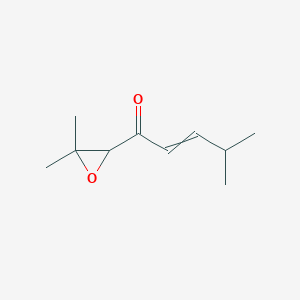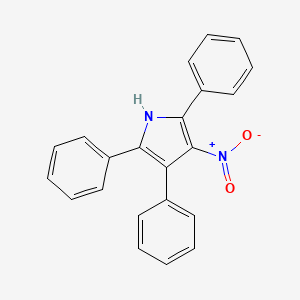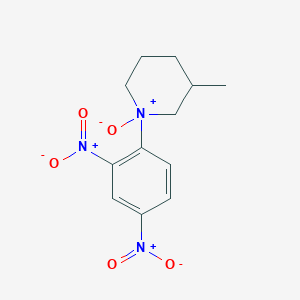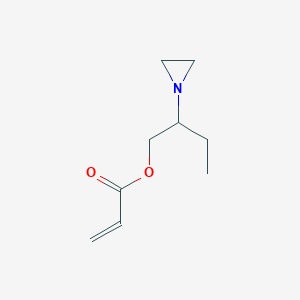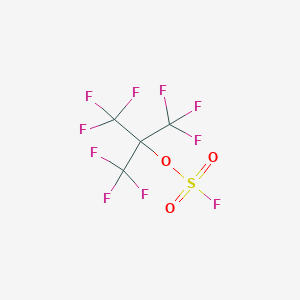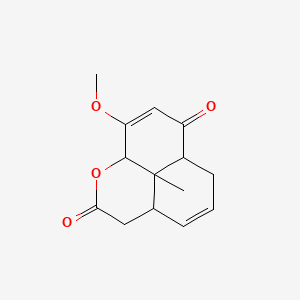
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)- is a complex organic compound belonging to the naphthopyran family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphtho(1,8-bc)pyran derivatives, including this compound, can be achieved through various methods. One efficient approach involves the rhodium-catalyzed oxidative coupling of 1-naphthols or other phenolic and alcoholic substrates with alkynes . This method is known for its straightforward and efficient process, allowing for the formation of naphtho(1,8-bc)pyran derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of rhodium catalysts and the optimization of reaction conditions are crucial for achieving high yields and purity in industrial settings. Additionally, the scalability of the process and the availability of raw materials are important factors in industrial production.
化学反应分析
Types of Reactions
Naphtho(1,8-bc)pyran-2,7-dione derivatives can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphtho(1,8-bc)pyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
科学研究应用
Naphtho(1,8-bc)pyran-2,7-dione derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.
Industry: These compounds are used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of naphtho(1,8-bc)pyran-2,7-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as inhibitors or activators of enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific structure and substituents of the compound.
相似化合物的比较
Similar Compounds
- Naphtho(1,8-bc)pyran-7,8-dione, 6,9-dimethyl-3-(4-methyl-3-pentenyl)-
- 1,8-Naphthalic anhydride (Naphtho[1,8,8a-c,d]pyran-1,3-dione)
- 1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-
Uniqueness
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)- is unique due to its specific substituents and stereochemistry, which contribute to its distinct chemical and biological properties
属性
CAS 编号 |
104199-21-5 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
12-methoxy-13-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,11-diene-3,10-dione |
InChI |
InChI=1S/C14H16O4/c1-14-8-4-3-5-9(14)10(15)7-11(17-2)13(14)18-12(16)6-8/h3-4,7-9,13H,5-6H2,1-2H3 |
InChI 键 |
FQTQCERPJYOFAF-UHFFFAOYSA-N |
规范 SMILES |
CC12C3CC=CC1CC(=O)OC2C(=CC3=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
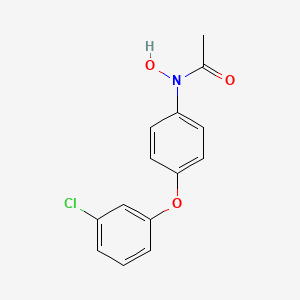

![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)





